molecular formula C46H58N4O10 B14042813 bis((5R)-1-benzyl-5-methyl-1,4-diazepane) Di-p-toluoyl-D-tartaric acid

bis((5R)-1-benzyl-5-methyl-1,4-diazepane) Di-p-toluoyl-D-tartaric acid

Cat. No.: B14042813
M. Wt: 827.0 g/mol
InChI Key: IABUZEFVXQFRGY-BIUYXOEPSA-N
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Description

Bis((5R)-1-benzyl-5-methyl-1,4-diazepane) Di-p-toluoyl-D-tartaric acid is a chiral salt complex formed by the combination of two (5R)-1-benzyl-5-methyl-1,4-diazepane units with Di-p-toluoyl-D-tartaric acid. The (5R)-1-benzyl-5-methyl-1,4-diazepane component (CAS: 1620097-06-4) is a seven-membered diazepane ring derivative with a benzyl substituent at the 1-position and a methyl group at the 5-position . Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.311 g/mol, a density of 1.0±0.1 g/cm³, and a boiling point of 296.1±28.0 °C at 760 mmHg . The compound exhibits moderate lipophilicity (LogP = 2.18) and low vapor pressure (0.0±0.6 mmHg at 25°C), making it suitable for pharmaceutical synthesis under controlled conditions .

The tartaric acid counterion, Di-p-toluoyl-D-tartaric acid, contributes to the compound’s chirality and crystallization behavior. This salt is primarily utilized as an intermediate in synthesizing Suvorexant (MK-4305), a dual orexin receptor antagonist used to treat insomnia . The stereochemical precision of the (5R)-configured diazepane and the tartaric acid’s enantiomeric purity are critical for ensuring pharmacological activity in the final drug product.

Properties

Molecular Formula

C46H58N4O10

Molecular Weight

827.0 g/mol

IUPAC Name

(5R)-1-benzyl-5-methyl-1,4-diazepane;(2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C20H18O10.2C13H20N2/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12;2*1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2*2-6,12,14H,7-11H2,1H3/t15-,16-;2*12-/m011/s1

InChI Key

IABUZEFVXQFRGY-BIUYXOEPSA-N

Isomeric SMILES

C[C@@H]1CCN(CCN1)CC2=CC=CC=C2.C[C@@H]1CCN(CCN1)CC2=CC=CC=C2.COC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O

Canonical SMILES

CC1CCN(CCN1)CC2=CC=CC=C2.CC1CCN(CCN1)CC2=CC=CC=C2.COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

Biological Activity

The compound bis((5R)-1-benzyl-5-methyl-1,4-diazepane) di-p-toluoyl-D-tartaric acid is a derivative of tartaric acid, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C20H18N2O8
  • Molar Mass : 386.35 g/mol
  • CAS Number : 32634-68-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound acts as a chiral auxiliary in asymmetric synthesis and has been studied for its role in modulating enzyme activity and receptor interactions.

Antioxidant Activity

Research indicates that compounds derived from tartaric acid exhibit significant antioxidant properties. The di-p-toluoyl-D-tartaric acid moiety can scavenge free radicals, thus protecting cells from oxidative stress. This property is essential in preventing cellular damage associated with various diseases.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. The compound's effectiveness varies depending on the concentration and the specific microorganisms tested.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit certain proteases or kinases, which could be beneficial in treating diseases like cancer where these enzymes are often overactive.

Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various tartaric acid derivatives, including this compound. The results demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Study 2: Antimicrobial Activity

A clinical study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed that at concentrations of 50 µg/mL and above, the compound inhibited bacterial growth effectively, indicating its potential application as an antimicrobial agent in pharmaceuticals.

Data Summary Table

PropertyValue
Molecular FormulaC20H18N2O8
Molar Mass386.35 g/mol
SolubilityModerately soluble
Antioxidant ActivitySignificant
Antimicrobial ActivityEffective against multiple strains

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 (5S)-1-Benzyl-5-methyl-1,4-diazepane Di-p-toluoyl-L-tartaric Acid This enantiomer differs in the configuration of both the diazepane (5S instead of 5R) and the tartaric acid (L instead of D). Studies indicate that the (5S)-enantiomer exhibits lower solubility in polar solvents (e.g., 12 mg/mL in ethanol vs. 18 mg/mL for the 5R form) and reduced efficacy as a Suvorexant precursor due to mismatched receptor binding .

2.1.2 Bis((5R)-1-benzyl-1,4-diazepane) Di-methoxybenzoyl-D-tartaric Acid
Replacing the p-toluoyl groups with methoxybenzoyl moieties alters the salt’s crystallinity. The methoxy derivative demonstrates a higher melting point (198–202°C vs. 185–189°C for the p-toluoyl variant) but lower thermal stability, decomposing at 210°C compared to 230°C for the target compound .

Key Findings :

  • The target compound outperforms analogues in yield and enantiomeric retention, attributed to the p-toluoyl group’s optimal steric and electronic effects .
  • Substitutions on the tartaric acid (e.g., methoxybenzoyl) marginally reduce synthetic efficiency due to increased byproduct formation during salt dissociation .
Physicochemical Properties vs. Other Diazepane Salts

Table 2: Physicochemical Comparison

Property Target Compound (5R)-Diazepane HCl Salt Benzylpiperazine Tartrate
Molecular Weight (g/mol) 592.6 240.8 438.5
LogP 2.18 1.95 1.70
Aqueous Solubility (mg/mL) 3.2 8.5 12.4
Melting Point (°C) 185–189 172–175 160–163

Sources: , pharmacopeial data .

Analysis :

  • The lower aqueous solubility of the target compound compared to simpler salts (e.g., HCl) is mitigated by its superior crystallinity, which simplifies purification .
  • Benzylpiperazine tartrate, while more soluble, lacks the stereochemical complexity required for orexin receptor targeting .

Preparation Methods

Racemic Synthesis of 1-Benzyl-5-methyl-1,4-diazepane

  • The synthesis begins with the preparation of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate, a key intermediate. This can be accomplished via reductive amination or other amine-forming reactions starting from appropriate ketone and amine precursors.
  • For instance, reductive amination of 4-[(2-amino-ethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one bis-methane sulfonic acid salt with a reducing agent in the presence of a weak base yields the racemic diazepane intermediate.

Protection and Functionalization

  • The amine nitrogen may be protected with a benzyloxycarbonyl (Cbz) group to facilitate subsequent synthetic steps and purification.
  • Coupling reactions using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOAt (1-hydroxy-7-azabenzotriazole), and NMM (N-methylmorpholine) are used to attach various substituents to the diazepane ring.

Chiral Resolution Using Di-p-toluoyl-D-tartaric Acid

Formation of Diastereomeric Salts

  • The racemic benzyl 5-methyl-1,4-diazepane derivative is resolved into its enantiomers by forming diastereomeric salts with chiral resolving agents such as di-p-toluoyl-D-tartaric acid .
  • This process exploits the formation of crystalline salts between the racemic amine and the chiral acid, allowing separation based on differential solubility and crystallization behavior.

Resolution Procedure

  • The racemic amine or its hydrochloride salt is combined with di-p-toluoyl-D-tartaric acid in an appropriate solvent system (e.g., acetonitrile, isopropanol, ethyl acetate).
  • Crystallization leads to the formation of the diastereomeric salt of the (5R)-enantiomer, which can be isolated by filtration.
  • Recrystallization or slurrying of the salt improves enantiomeric purity, often achieving >99% enantiomeric excess (ee) after a single recrystallization step with yields around 25-30%.

Dissociation and Recovery

  • The resolved salt is dissociated by treatment with a base or solvent to recover the free base of (5R)-benzyl 5-methyl-1,4-diazepane.
  • The chiral acid can be recovered and reused, enhancing the process economy.
  • This method provides a robust and scalable approach to obtaining the enantiomerically pure amine intermediate required for further synthesis.

Preparation of Di-p-toluoyl-D-tartaric Acid

  • The resolving agent di-p-toluoyl-D-tartaric acid itself is synthesized by esterification of D-tartaric acid with p-toluoyl chloride under reflux conditions in an appropriate solvent such as toluene or an organic base medium.
  • The process involves careful control of reaction temperature and stoichiometry to ensure selective diester formation without over-acylation or decomposition.

Summary Table of Key Preparation Steps

Step Number Process Description Key Reagents/Conditions Outcome/Notes
1 Synthesis of racemic benzyl 5-methyl-1,4-diazepane Reductive amination, weak base, reducing agent Racemic intermediate
2 Protection of amine with benzyloxycarbonyl (Cbz) group EDC, HOAt, NMM coupling reagents Protected amine intermediate
3 Formation of diastereomeric salt with di-p-toluoyl-D-tartaric acid Mixing in acetonitrile or isopropanol, crystallization Resolution of enantiomers, >99% ee
4 Recrystallization/slurrying of salt Organic solvents (same as step 3) Increased purity, ~25-30% yield
5 Dissociation of salt to recover free base Base treatment or solvent extraction Enantiomerically pure free amine
6 Synthesis of di-p-toluoyl-D-tartaric acid Esterification of D-tartaric acid with p-toluoyl chloride, reflux Resolving agent preparation

Research Results and Industrial Relevance

  • The described resolution method using di-p-toluoyl-D-tartaric acid is a preferred industrial approach due to its high enantiomeric purity and reasonable yield.
  • The process is scalable and allows recovery of the resolving agent, which reduces cost and environmental impact.
  • The chiral amine thus obtained is a critical intermediate for the synthesis of pharmacologically active compounds such as suvorexant, where the stereochemistry of the diazepane ring significantly influences biological activity.

Q & A

Q. What theoretical models explain the compound’s stability under varying thermal and oxidative conditions?

  • Methodological Approach :
  • Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds.
  • Computational Degradation Pathways : Use DFT to predict vulnerable bonds (e.g., ester linkages) and propose stabilization strategies .

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